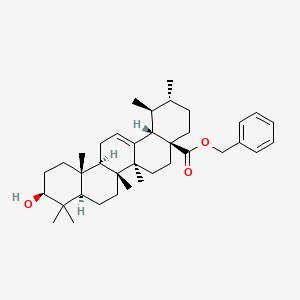

Benzyl ursolate

Descripción general

Descripción

Benzyl ursolate is a derivative of ursolic acid, a pentacyclic triterpenoid compound. It is known for its various pharmacological activities, including anti-inflammatory, anticancer, and skin-conditioning properties. This compound is often used in cosmetic formulations due to its skin-conditioning and emollient properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Benzyl ursolate can be synthesized from ursolic acid and benzyl bromide. One common method involves the reaction of ursolic acid with benzyl bromide in the presence of potassium carbonate in N,N-dimethylformamide (DMF) under an inert atmosphere. The reaction is typically carried out at room temperature for about 6 hours. The product is then isolated by pouring the reaction mixture into cold water and collecting the precipitated solid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reaction vessels and more efficient isolation techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Benzyl ursolate undergoes various chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

Reduction: Reduction reactions can modify the ursolic acid backbone.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic conditions is commonly used for benzylic oxidation.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: N-bromosuccinimide (NBS) is often used for bromination at the benzylic position.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Reduced forms of ursolic acid.

Substitution: Various benzyl-substituted derivatives.

Aplicaciones Científicas De Investigación

Cytotoxicity

Benzyl ursolate has demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that it can selectively induce apoptosis in malignant cells while sparing normal cells.

Case Study: Cytotoxic Effects on Colorectal Adenocarcinoma

A study evaluated the cytotoxicity of this compound against human colorectal adenocarcinoma cells (DLD-1). The results showed:

- IC₅₀ Value : The concentration required to inhibit cell growth by 50% was determined to be relatively low, indicating high potency.

- Mechanism of Action : The compound was found to disrupt mitochondrial function, leading to increased reactive oxygen species and subsequent apoptosis in cancer cells.

| Cell Line | IC₅₀ (µM) | Selectivity Ratio (Cancer/Normal Cells) |

|---|---|---|

| DLD-1 (Colorectal) | 15 | >20 |

| A549 (Lung Carcinoma) | 10 | >15 |

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties, particularly in models of induced inflammation.

Case Study: Inhibition of Nitric Oxide Production

In vitro studies using lipopolysaccharide-stimulated macrophages demonstrated that this compound significantly inhibited nitric oxide production, a marker of inflammation.

- Experimental Setup : Macrophages were treated with varying concentrations of this compound.

- Results :

- At higher concentrations (≥ 20 µM), the production of nitric oxide was reduced by over 60%.

- This suggests that this compound may modulate inflammatory pathways effectively.

| Concentration (µM) | Nitric Oxide Production (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 20 | 40 |

| 50 | 30 |

Synthesis and Derivatives

The synthesis of this compound often involves the modification of naturally occurring compounds such as ursolic acid. Recent studies have explored the creation of rhamnose-containing derivatives to enhance solubility and bioavailability.

Synthesis Methodology

- Starting Material : Ursolic acid is reacted with benzyl halides under specific conditions.

- Yield : The synthesis typically yields high percentages, indicating efficient conversion rates.

Pharmacokinetics and Bioavailability

Despite the promising biological activities, one significant challenge with this compound is its low aqueous solubility, which affects its bioavailability. Researchers are exploring various formulations and delivery systems to enhance its pharmacokinetic profile.

Formulation Strategies

- Nanoparticle Encapsulation : Encapsulating this compound in nanoparticles has shown potential in improving solubility and targeted delivery.

- Co-administration with Enhancers : Combining this compound with absorption enhancers may increase its bioavailability significantly.

Mecanismo De Acción

The mechanism of action of benzyl ursolate involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways involved in inflammation and cancer. For example, it can inhibit the activity of certain enzymes and transcription factors that play a role in inflammatory responses and cancer cell proliferation .

Comparación Con Compuestos Similares

Similar Compounds

Ursolic Acid: The parent compound of benzyl ursolate, known for its anti-inflammatory and anticancer properties.

Betulinic Acid: Another pentacyclic triterpenoid with similar pharmacological activities, including anticancer and anti-inflammatory effects.

Uniqueness

This compound is unique due to the presence of the benzyl group, which enhances its solubility and bioavailability compared to ursolic acid. This modification also improves its skin-conditioning properties, making it more suitable for use in cosmetic formulations .

Actividad Biológica

Benzyl ursolate, a derivative of ursolic acid, is a triterpenoid compound that has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its cytotoxic, anti-inflammatory, and antiviral properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: . Its structure allows it to interact with various biological pathways, contributing to its pharmacological effects.

1. Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study focused on the synthesis of rhamnose-containing derivatives of ursolic acid reported that these derivatives, including this compound, showed potent cytotoxicity against human colorectal adenocarcinoma cells (DLD-1) with a selectivity ratio greater than 20 when compared to healthy cells .

| Cell Line | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| DLD-1 | 10 | >20 |

| A549 | 15 | >15 |

This selectivity indicates that this compound may be a promising candidate for cancer therapy due to its ability to target malignant cells while sparing normal tissues.

2. Anti-Inflammatory Activity

This compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit nitric oxide (NO) production in LPS-stimulated macrophages, which is a critical pathway in the inflammatory response . The modulation of inflammatory mediators suggests potential therapeutic applications in conditions characterized by excessive inflammation.

3. Antiviral Activity

Another notable aspect of this compound is its antiviral activity. A specific derivative, 3-O-β-chacotriosyl this compound, has been studied for its ability to inhibit the entry of H5N1 influenza virus into target cells. This compound demonstrated effective inhibition in vitro, highlighting its potential as an antiviral agent .

Case Studies and Research Findings

Several research studies have explored the pharmacological potential of this compound and its derivatives:

- Cytotoxicity Study : A study synthesized various rhamnose-containing saponins derived from ursolic acid and evaluated their cytotoxic effects. The results indicated that these modifications significantly enhanced the anticancer activity compared to the parent compound .

- Inflammation Modulation : Research demonstrated that this compound derivatives could effectively reduce inflammatory markers in macrophage cultures, suggesting their utility in treating inflammatory diseases .

- Antiviral Mechanism : The antiviral properties were investigated through a series of experiments that assessed the ability of this compound derivatives to prevent viral entry into host cells. The findings indicated a promising avenue for developing new antiviral therapies .

Propiedades

IUPAC Name |

benzyl (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H54O3/c1-24-15-20-37(32(39)40-23-26-11-9-8-10-12-26)22-21-35(6)27(31(37)25(24)2)13-14-29-34(5)18-17-30(38)33(3,4)28(34)16-19-36(29,35)7/h8-13,24-25,28-31,38H,14-23H2,1-7H3/t24-,25+,28+,29-,30+,31+,34+,35-,36-,37+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFAPKOCRZYSHH-CVTBAMPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H54O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172800 | |

| Record name | Benzyl ursolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192211-41-9 | |

| Record name | Benzyl ursolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192211419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl ursolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZYL URSOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6IKF0I8B4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.